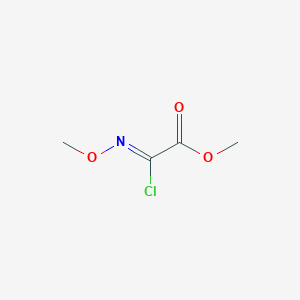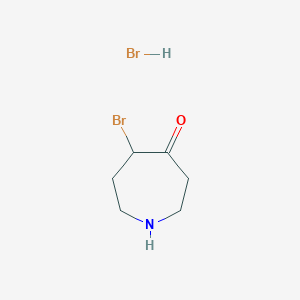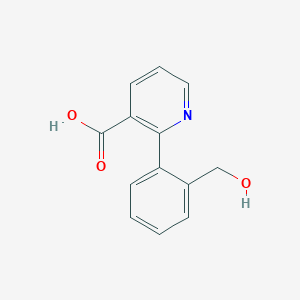
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine is a chemical compound belonging to the class of isoquinoline derivatives. This compound has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. Isoquinoline derivatives are known for their diverse pharmacological properties, making them valuable in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient and mild reaction conditions ensures the feasibility of industrial synthesis.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Substitution: N-alkylation reactions are commonly used to introduce substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used to convert the compound into iminium salts.
N-Alkylation: Alkyl halides or other alkylating agents are employed under mild conditions to achieve N-alkylation.
Major Products Formed
The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biostability and pharmacological properties .
科学的研究の応用
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel isoquinoline derivatives with potential biological activity.
Biology: Its derivatives have shown promise in biological assays, indicating potential therapeutic applications.
Medicine: Isoquinoline derivatives, including 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine, are being explored for their potential use in drug development.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of agrochemicals and other bioactive compounds.
作用機序
The mechanism of action of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, isoquinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their pharmacological effects .
類似化合物との比較
Similar Compounds
Uniqueness
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine stands out due to its specific substitution pattern and the resulting pharmacological properties. Its unique structure allows for the exploration of novel biological activities and therapeutic applications, distinguishing it from other isoquinoline derivatives.
特性
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLGTHNDZILQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)




![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)
